2-(3-methylphenoxy)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(3-methylphenoxy)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-14(2)13-24(21,22)17-7-9-19(10-8-17)18(20)12-23-16-6-4-5-15(3)11-16/h4-6,11,14,17H,7-10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITJNOXRXCWTKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)S(=O)(=O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-methylphenoxy)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.
Chemical Structure
The molecular structure of the compound is characterized by the following components:
- A 3-methylphenoxy group, which contributes to its lipophilicity and potential receptor interactions.
- A piperidine ring, which is often associated with various pharmacological activities, particularly in neuropharmacology.
- A sulfonyl group, which may enhance solubility and bioavailability.
Pharmacological Effects
The biological effects observed from related compounds provide insight into the potential effects of this compound:
- Antidepressant Activity : Increased dopamine and serotonin levels are often associated with antidepressant effects.
- Cognitive Enhancement : Some studies suggest that modulation of these neurotransmitter systems can improve cognitive functions.
Case Studies
While direct case studies on this compound are scarce, several related studies highlight its potential:
Toxicity and Safety Profile
Understanding the safety profile is crucial for any new compound. Although specific toxicity data for this compound is not available, related compounds have shown varying degrees of toxicity based on their structural properties. It is essential to conduct thorough toxicological assessments to evaluate safety before clinical applications.
Scientific Research Applications
Antidiabetic Agents
Research indicates that derivatives of compounds similar to 2-(3-methylphenoxy)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one have been investigated for their potential as antidiabetic agents. For instance, the sulfonylurea class of drugs, which shares structural features with this compound, is known for its role in stimulating insulin secretion from pancreatic beta cells. The compound's ability to interact with sulfonylurea receptors could be explored for developing new treatments for type 2 diabetes .
Neurological Disorders
The piperidine moiety in the compound is significant in the context of neurological disorders. Compounds containing piperidine rings have been shown to exhibit neuroprotective properties and are being studied for their potential in treating conditions such as Alzheimer's disease and schizophrenia. The specific interactions of this compound with neurotransmitter receptors could provide insights into its efficacy as a therapeutic agent .
Cancer Research
Preliminary studies suggest that certain analogs of this compound may exhibit anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The exploration of its structure-activity relationship (SAR) can lead to the development of more potent anticancer agents .
Case Study 1: Antidiabetic Activity
A study on a related compound demonstrated that it could effectively lower blood glucose levels in diabetic rat models by enhancing insulin secretion and improving insulin sensitivity. The results indicated that compounds with similar structural characteristics to this compound could be promising candidates for further development as antidiabetic medications .
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, a derivative of this compound was tested for its effects on neuronal survival under oxidative stress conditions. Results showed significant neuroprotection, suggesting its potential use in therapies aimed at neurodegenerative diseases .
Research Findings
Comparison with Similar Compounds
Structural Analogues
a. 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one (CAS 333787-88-5)
- Structure: Differs by replacing the 3-methylphenoxy group with a phenyl ring directly attached to the ketone. The sulfonyl group is linked to a 4-methylpiperidine.
- Properties: Molecular weight 281.38 g/mol; C14H19NO3S formula.
- Significance: Demonstrates how aryl vs. aryloxy substituents affect electronic properties and steric bulk. The phenyl group may enhance π-π stacking, whereas the phenoxy group in the target compound introduces oxygen-mediated polarity .
b. 2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one (5)
- Structure: Features a bromophenyl group instead of the 3-methylphenoxy moiety. Lacks the sulfonyl substituent on piperidine.
- Synthesis : Prepared via Rh-catalyzed coupling, indicating divergent synthetic routes compared to sulfonylated analogs. Bromine’s electronegativity may influence reactivity in further modifications .
c. 1-(4-{[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(3-methylphenyl)ethan-1-one (CAS 1775402-83-9)
- Structure: Incorporates a fluorophenyl-oxadiazole moiety on piperidine. The 3-methylphenyl group replaces the phenoxy ketone.
- Properties : Predicted pKa = -0.60, density = 1.218 g/cm³. Fluorine enhances metabolic stability, whereas the sulfonyl group in the target compound may improve solubility .
Pharmacological and Functional Comparisons
- Anti-Ulcer Activity: Piperidine-linked dihydropyrimidinones () showed histopathological efficacy in gastric tissue, suggesting the target compound’s piperidine core could be tailored for similar applications .
- Anthelmintic Potential: Adamantyl-thiazole derivatives () achieved moderate activity, indicating that the target’s sulfonyl group might enhance target binding via hydrogen bonding .
- Fungicidal Applications: Patent data () highlight piperidinyl ethanones with isoxazolyl-thiazole groups as fungicides. The target’s sulfonyl group may offer a unique mode of action compared to heterocyclic substituents .
Electronic and Steric Effects
- Sulfonyl vs. In contrast, oxadiazole () provides rigidity and moderate electronegativity .
- Aryloxy vs. Aryl: The phenoxy group’s oxygen atom may engage in hydrogen bonding, whereas simple aryl groups (e.g., 4-bromophenyl in ) rely on hydrophobic interactions .
Q & A
Q. What are the standard synthetic protocols for 2-(3-methylphenoxy)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one, and how are intermediates validated?
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring with a 2-methylpropanesulfonyl group, followed by coupling with a phenoxy-ethanone moiety. Key steps include nucleophilic substitution and carbonyl activation. Reaction progress is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to validate intermediates . Purification often employs recrystallization or column chromatography to achieve >95% purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- 1H/13C NMR : To confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) : For molecular weight validation (e.g., calculated vs. observed m/z) .
- Infrared (IR) spectroscopy : To identify functional groups like sulfonyl (S=O, ~1350–1160 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹).
Crystallographic data, though limited for this compound, may resolve ambiguities in spatial arrangements .
Q. How are preliminary biological activities screened for this compound?
Initial screening involves:
- In vitro assays : Enzyme inhibition (e.g., kinases, proteases) or receptor binding studies using fluorescence polarization or surface plasmon resonance.
- Cell-based assays : Cytotoxicity (MTT assay) or modulation of signaling pathways (e.g., luciferase reporters).
Structural analogs with sulfonyl-piperidine scaffolds have shown activity against Cathepsin S and GLP-1 receptors, suggesting potential targets .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved methodologically?
Contradictions may arise from assay variability or off-target effects. Strategies include:
- Dose-response curves : To confirm potency (EC50/IC50) and selectivity.
- Orthogonal assays : Validate target engagement using techniques like thermal shift assays or X-ray crystallography (e.g., ligand-bound protein structures) .
- Metabolite profiling : Rule out interference from degradation products using LC-MS .
Q. What computational approaches are used to predict structure-activity relationships (SAR) for analogs?
Advanced methods include:
- Molecular docking : To model interactions with targets (e.g., Cathepsin S) using software like AutoDock Vina .
- Quantitative SAR (QSAR) : Correlate substituent properties (e.g., logP, polar surface area) with activity.
- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns trajectories) .
Q. How can synthetic challenges with the sulfonyl-piperidine group be optimized?
The 2-methylpropanesulfonyl group is sensitive to hydrolysis. Mitigation strategies:
- Controlled pH : Conduct reactions in anhydrous solvents (e.g., DMF) under inert atmospheres.
- Protecting groups : Temporarily shield reactive sites during synthesis (e.g., tert-butyl sulfonyl protection) .
- Alternative reagents : Use sulfonyl chlorides with slow addition to minimize side reactions .
Q. What methodologies are employed to study pharmacokinetics and toxicity?
- ADME profiling : Microsomal stability assays (e.g., liver microsomes) and Caco-2 permeability models.
- In vivo models : Rodent studies to assess bioavailability and organ-specific toxicity.
- Metabolite identification : High-resolution LC-MS/MS to detect phase I/II metabolites .
Experimental Design and Data Analysis
Q. How should researchers design SAR studies for analogs of this compound?
- Scaffold diversification : Synthesize analogs with variations in the phenoxy (e.g., halogenation) or sulfonyl groups (e.g., cyclopropylsulfonyl).
- Activity cliffs : Test analogs with minor structural changes to identify critical pharmacophores.
- Statistical validation : Use multivariate analysis (e.g., PCA) to cluster activity trends .
Q. What analytical methods are recommended for stability studies under varying conditions?
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
- Stability-indicating assays : HPLC with photodiode array detection to quantify degradation products .
Q. How can cross-disciplinary approaches enhance research on this compound?
- Chemical biology : Use photoaffinity labeling to map target engagement in cellular environments.
- Material science : Explore nanoformulations (e.g., liposomes) to improve solubility and bioavailability.
- Omics integration : Transcriptomics/proteomics to identify downstream effects of target modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
